N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-10-5-6-13(22-10)12(20-2)9-17-15(19)14(18)16-8-11-4-3-7-21-11/h3-7,12H,8-9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYBCEZUGQJJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NCC2=CC=CS2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves the condensation of thiophene derivatives with appropriate amines and aldehydes. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions such as the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and α-cyano esters .
Industrial Production Methods
Industrial production of thiophene derivatives, including N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions such as oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share key structural motifs with the target molecule:
Physicochemical Properties
- Lipophilicity: The target compound’s methylthiophene and methoxy groups likely increase lipophilicity compared to non-methylated analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) .
- Conformational Flexibility : The ethyl spacer allows greater rotational freedom than rigid imine or aromatic linkers in compounds like (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline .
- Crystal Packing : Weak intermolecular interactions (C–H⋯O/S) dominate in thiophene carboxamides, as seen in N-(2-nitrophenyl)thiophene-2-carboxamide, suggesting similar packing behavior for the target compound .
Biological Activity
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by thiophene rings and various functional groups, suggests a range of biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- Thiophene rings : Contributing to its electronic properties and potential interactions with biological targets.
- Methoxy and methyl groups : Influencing solubility and reactivity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
-
Anti-inflammatory Activity :
- The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Research indicates that thiophene derivatives often exhibit anti-inflammatory properties due to their ability to interfere with inflammatory mediators.
-
Antimicrobial Activity :
- Initial findings suggest effectiveness against various bacterial strains, likely due to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
-
Antioxidant Properties :
- The presence of thiophene rings may enhance the compound's capacity to scavenge free radicals, contributing to its protective effects against oxidative stress.
The mechanism of action for this compound involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : Potential binding to receptors that regulate inflammation or microbial growth.
Case Studies and Experimental Data
-
Anti-inflammatory Studies :
- In vitro studies demonstrated a significant reduction in the secretion of TNF-alpha and IL-6 from activated macrophages treated with the compound.
- Animal models showed decreased edema in paw inflammation assays when administered the compound.
-
Antimicrobial Efficacy :
- A series of tests against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentrations (MICs) suggesting effective antimicrobial activity.
- Comparative studies indicated that the compound outperformed standard antibiotics in specific assays.
-
Antioxidant Activity :
- DPPH radical scavenging assays indicated that the compound has a strong ability to neutralize free radicals, comparable to established antioxidants like ascorbic acid.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-alpha and IL-6 secretion | |
| Antimicrobial | Effective against various bacterial strains | |
| Antioxidant | Significant DPPH radical scavenging |
Synthesis and Production
The synthesis of this compound involves multiple steps:
- Preparation of Thiophene Derivatives : Starting from 2-methylthiophene, treated with acetic anhydride.
- Formation of Ethanediamide Structure : Achieved through coupling reactions involving various reagents under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
